
6-(tert-Butyl)-2,3,4-trimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl)-2,3,4-trimethylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group and three methyl groups attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2,3,4-trimethylphenol can be achieved through several methods. One common method involves the alkylation of 2,3,4-trimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
6-(tert-Butyl)-2,3,4-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
6-(tert-Butyl)-2,3,4-trimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.
作用機序
The antioxidant properties of 6-(tert-Butyl)-2,3,4-trimethylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,4,6-Tri-tert-butylphenol: Known for its high steric hindrance and stability.
Uniqueness
6-(tert-Butyl)-2,3,4-trimethylphenol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in certain applications where other antioxidants may not perform as well.
特性
分子式 |
C13H20O |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
6-tert-butyl-2,3,4-trimethylphenol |
InChI |
InChI=1S/C13H20O/c1-8-7-11(13(4,5)6)12(14)10(3)9(8)2/h7,14H,1-6H3 |
InChIキー |
IBFSAMQOXINELW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


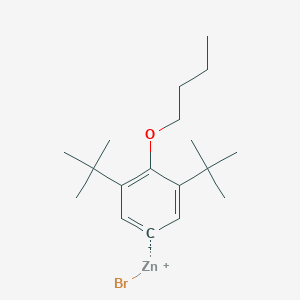
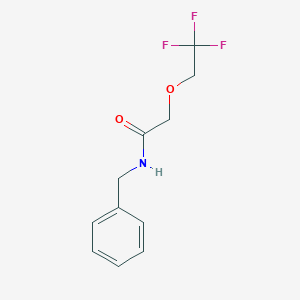
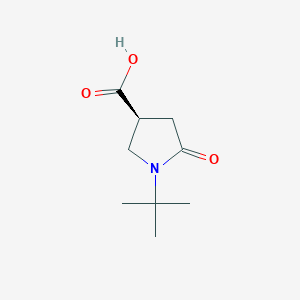
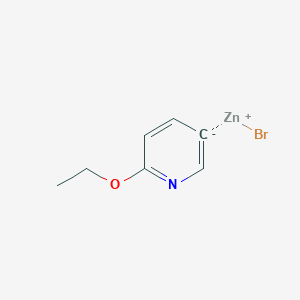
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
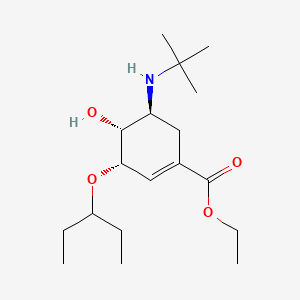
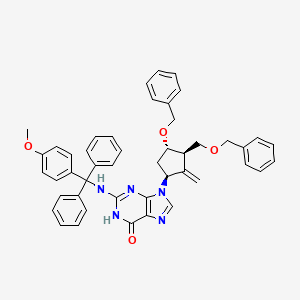

![1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)
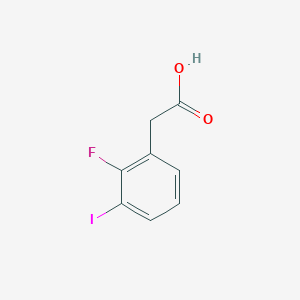
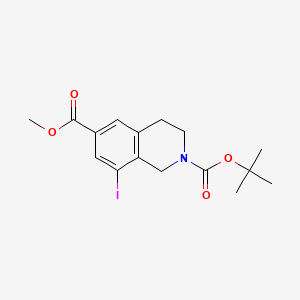
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)
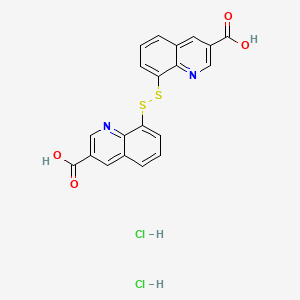
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)
